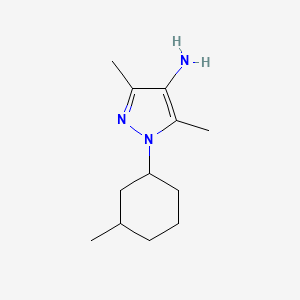![molecular formula C12H14Cl2O B15326986 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol CAS No. 61023-77-6](/img/structure/B15326986.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H14Cl2O It is characterized by the presence of a cyclopentyl ring substituted with a 2,4-dichlorophenyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2,4-Dichlorophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentyl derivatives with varying degrees of saturation.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
[1-(2,4-Dichlorophenyl)cyclopentanemethanamine: A related compound with an amine group instead of a methanol group.
[1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: A compound with a nitrile group, showing different reactivity and applications.
Uniqueness:
- The presence of the methanol group in [1-(2,4-Dichlorophenyl)cyclopentyl]methanol provides unique reactivity, allowing for a variety of chemical transformations.
- Its specific structure and functional groups make it a valuable intermediate in organic synthesis and potential applications in various fields.
Propriétés
Numéro CAS |
61023-77-6 |
|---|---|
Formule moléculaire |
C12H14Cl2O |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H14Cl2O/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8H2 |
Clé InChI |
XJRIFPPLUIYHPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


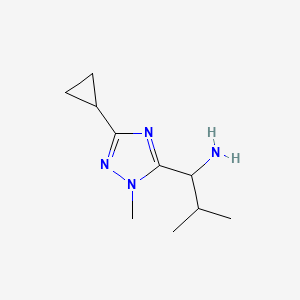
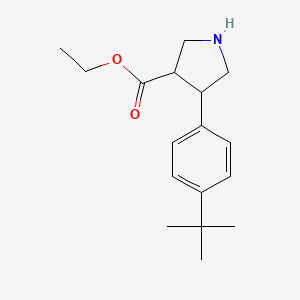
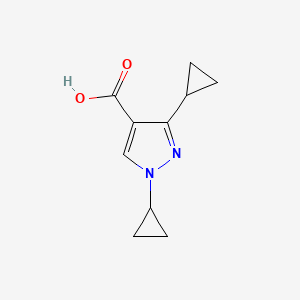

![6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)
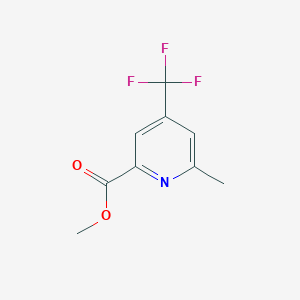
![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
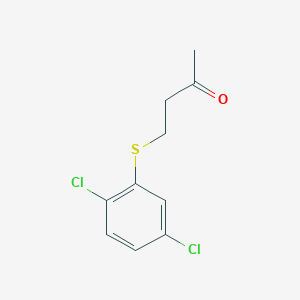
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
